molecular formula C11H9BrN2 B15260248 4-(3-Bromophenyl)pyridin-3-amine

4-(3-Bromophenyl)pyridin-3-amine

Cat. No.: B15260248
M. Wt: 249.11 g/mol
InChI Key: XDLJZAREEYAYFV-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)pyridin-3-amine is a pyridine derivative featuring a 3-bromophenyl substituent at the pyridine ring’s 4-position and an amine group at the 3-position. This structure combines the aromatic electron-withdrawing effects of bromine with the basicity of the pyridinamine moiety, making it a candidate for medicinal chemistry and materials science applications.

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

4-(3-bromophenyl)pyridin-3-amine

InChI

InChI=1S/C11H9BrN2/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-7H,13H2

InChI Key

XDLJZAREEYAYFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)pyridin-3-amine typically involves the reaction of 3-bromopyridine with aniline under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the use of boronic acids and palladium catalysts to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromophenyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Boronic Acids: Commonly used in Suzuki-Miyaura coupling.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

4-(3-Bromophenyl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 3-bromophenyl group in the target compound likely increases steric hindrance and lipophilicity compared to smaller substituents (e.g., methyl or methoxy groups in ). This could influence solubility and binding affinity in biological systems.
  • Spectral Trends: Brominated pyridines (e.g., 3-bromo-4-aminopyridine) exhibit characteristic C-Br IR stretches (~600 cm⁻¹) and N-H vibrations (~3350 cm⁻¹), which would be expected in the target compound .

Biological Activity

4-(3-Bromophenyl)pyridin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitrypanosomal and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

  • Chemical Formula : C11_{11}H9_{9}BrN2_2
  • Molecular Weight : 249.11 g/mol

This compound features a bromophenyl group attached to a pyridine ring, which is significant for its biological activities.

1. Antitrypanosomal Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitrypanosomal activity against Trypanosoma brucei, the causative agent of sleeping sickness.

Key Findings:

  • The compound demonstrated an IC50_{50} value of 2.0 μM against Trypanosoma brucei rhodesiense, indicating potent activity .
  • Comparative analysis with other derivatives showed that the presence of the bromine atom enhances biological activity while maintaining low cytotoxicity towards mammalian cells (L6 cells), with a CC50_{50} greater than 100 μM .

Table 1: Antitrypanosomal Activity of Related Compounds

CompoundIC50_{50} (μM)CC50_{50} (μM)Selectivity Index
This compound2.0>100>50
Compound A (2-methoxyphenyl derivative)0.3823>60
Compound B (2-bromophenyl derivative)13.5>100>7

2. Anticancer Activity

In addition to its antitrypanosomal properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest its potential effectiveness against various cancer cell lines.

Key Findings:

  • The compound has shown cytotoxic effects in vitro against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50_{50} values ranging from 17.14 to 69.67 μM .
  • Mechanistic studies indicate that the compound may induce apoptosis through the activation of p53 pathways and disruption of cell cycle progression .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50_{50} (μM)Mechanism of Action
This compoundMDA-MB-23117.14Apoptosis via p53 activation
Compound C (similar structure)A54934.7ROS generation and cell cycle arrest

Case Studies and Research Findings

Several studies have focused on derivatives of pyridine and their biological activities:

  • A study demonstrated that pyridine derivatives with halogen substitutions exhibit enhanced antitrypanosomal activity due to improved binding affinity to the target enzyme, rhodesain .
  • Another investigation into the anticancer properties of similar compounds highlighted their ability to inhibit topoisomerase II, a crucial enzyme in DNA replication, leading to increased cytotoxicity in cancer cells .

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